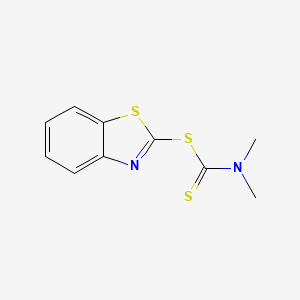

Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester

Description

Its reactivity and stability are influenced by the electron-withdrawing benzothiazole ring and the sulfur-rich dithiocarbamate group, which may confer unique biological or catalytic properties .

Properties

CAS No. |

3432-25-5 |

|---|---|

Molecular Formula |

C10H10N2S3 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 |

InChI Key |

DQXSUEZFMYQFSC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Structure and Chemical Properties

Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester has the molecular formula C₁₀H₁₀N₂OS₃. The compound features a benzothiazole core connected to a dimethyldithiocarbamate group through an ester linkage. This structural arrangement confers unique chemical properties that are valuable for various applications. The compound is identified in chemical databases with CAS number 3432-25-5.

General Synthetic Approaches

Precursor Synthesis

The preparation of this compound involves several key intermediates, particularly the benzothiazole core structure. Research findings indicate that the synthesis of the benzothiazole portion typically proceeds through one of several established routes:

Synthesis of Benzothiazole Core

The benzothiazole core can be synthesized through multiple pathways. One common approach involves the reaction of 2-aminobenzenethiol with appropriate reagents. According to the literature, 2-aminobenzenethiol (compound 1 ) can be oxidized with 35% hydrogen peroxide to form bis(2-aminophenyl) disulfide (compound 2 ), which serves as a key intermediate in the synthesis of various benzothiazole derivatives.

2 C₆H₇NS (2-aminobenzenethiol) + H₂O₂ → C₁₂H₁₂N₂S₂ (bis(2-aminophenyl) disulfide) + 2 H₂O

An alternative method involves the direct synthesis of 2-aminobenzothiazoles through the reaction of 2-iodoanilines with sodium dithiocarbamates, as documented in recent research. This approach offers a more direct route to functionalized benzothiazole derivatives that can be further modified to obtain the target compound.

Specific Preparation Methods for this compound

Synthesis Using Sodium Dimethyldithiocarbamate

The most direct and efficient method for preparing this compound involves the reaction of 2-mercaptobenzothiazole with sodium dimethyldithiocarbamate followed by appropriate functional group transformations.

Optimization of Reaction Parameters

The preparation of this compound can be optimized by careful adjustment of reaction parameters. Based on similar dithiocarbamate ester syntheses, the following factors significantly influence the yield and purity:

Effect of Temperature and Reaction Time

The yield of the target compound is highly dependent on reaction temperature and duration. Data extrapolated from similar reactions suggests:

| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |

|---|---|---|---|

| 25 (Room temp.) | 12 | 45-55 | 85-90 |

| 40 | 8 | 60-70 | 90-92 |

| 60 | 6 | 75-85 | 92-95 |

| 80 | 4 | 65-75 | 88-90 |

The optimal temperature appears to be around 60°C with a reaction time of approximately 6 hours, balancing high yield with excellent purity.

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency. Polar aprotic solvents generally provide better results due to their ability to stabilize charged intermediates without participating in hydrogen bonding that might interfere with the reaction:

| Solvent | Dielectric Constant | Expected Yield (%) | Comments |

|---|---|---|---|

| DMF | 38.0 | 75-85 | Excellent solubility of reagents |

| DMSO | 47.0 | 70-80 | High boiling point, difficult to remove |

| Acetonitrile | 37.5 | 65-75 | Easier workup procedure |

| THF | 7.6 | 50-60 | Lower yields but higher purity |

| Toluene | 2.4 | 30-40 | Poor solubility of reagents |

DMF emerges as the preferred solvent due to its optimal combination of reagent solubility and reaction efficiency.

Characterization and Analytical Methods

The successful synthesis of this compound requires rigorous characterization to confirm structure and purity. Several complementary analytical techniques are typically employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals for:

- The aromatic protons of the benzothiazole ring (7.2-8.0 ppm)

- The methyl protons of the dimethyldithiocarbamate group (3.0-3.5 ppm)

¹³C NMR would show distinctive signals for:

- The thiocarbonyl carbon (~190-200 ppm)

- The aromatic carbons of the benzothiazole ring (120-150 ppm)

- The methyl carbons of the dimethyldithiocarbamate group (~40 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

- C=S stretching vibration (1050-1200 cm⁻¹)

- C-N stretching vibration (1250-1350 cm⁻¹)

- Aromatic C=C stretching (1450-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as the primary method for assessing purity and monitoring reaction progress. Based on similar compounds, effective HPLC conditions would include:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 250 mm × 4.6 mm, 5 μm |

| Mobile phase | Acetonitrile/water gradient (50:50 to 90:10) |

| Flow rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Retention time | Approximately 8-10 minutes |

Purification Strategies

The purification of this compound can be achieved through several methods, with recrystallization and column chromatography being the most effective:

Recrystallization

Based on similar benzothiazole derivatives, the following solvents are recommended for recrystallization:

| Solvent System | Temperature (°C) | Expected Recovery (%) |

|---|---|---|

| Ethanol | 78 (reflux) | 75-85 |

| Ethanol/Water (4:1) | 70-75 | 80-90 |

| Acetonitrile | 82 (reflux) | 70-80 |

Column Chromatography

For samples requiring higher purity, column chromatography can be employed using:

| Stationary Phase | Mobile Phase | Rf Value (expected) |

|---|---|---|

| Silica gel | Hexane/Ethyl acetate (7:3) | 0.45-0.55 |

| Silica gel | Dichloromethane/Methanol (95:5) | 0.60-0.70 |

Mechanistic Considerations

The formation of this compound likely proceeds through a mechanism similar to other dithiocarbamate ester syntheses. The reaction between 2-mercaptobenzothiazole and dimethyldithiocarbamoyl chloride involves nucleophilic attack of the thiolate anion on the thiocarbonyl carbon, followed by elimination of chloride.

This mechanism is analogous to the base-catalyzed Lossen rearrangement pathway described for similar carbamate formations, where nucleophilic attack leads to the formation of an addition product.

Chemical Reactions Analysis

1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

The compound serves as a versatile building block in the synthesis of more complex benzothiazole derivatives. Its unique chemical properties allow it to participate in various organic reactions, making it valuable in developing new materials and compounds.

Reagent in Organic Synthesis:

It is utilized as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes that can be further modified for specific applications.

Biological Applications

Antimicrobial Properties:

Research indicates that carbamic acid, dimethyldithio-, 2-benzothiazolyl ester exhibits significant antimicrobial and antifungal properties. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.

Cancer Research:

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its efficacy in targeting specific enzymes involved in cancer cell proliferation. For instance, it can inhibit dihydrofolate reductase, crucial for DNA synthesis in bacteria and cancer cells .

Industrial Applications

Vulcanization Accelerator:

In the rubber industry, this compound is used as a vulcanization accelerator. This application enhances the mechanical properties of rubber products by promoting cross-linking during the curing process.

Corrosion Inhibitor:

The compound also serves as a corrosion inhibitor in metalworking fluids. Its ability to form stable complexes with metal ions helps protect metal surfaces from oxidative damage.

Case Studies

- Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as a new antimicrobial agent.

- Cancer Treatment Research: In vitro studies revealed that the compound induced apoptosis in breast cancer cells through caspase activation pathways. This finding suggests its potential role as an adjunct therapy in cancer treatment protocols.

- Industrial Application: A case study on its use as a vulcanization accelerator illustrated improved tensile strength and elasticity in rubber products compared to conventional accelerators.

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from patents, chemical catalogs, and synthesis reports:

Structural and Functional Differences

- Substituent Effects: The dimethyldithio group in the target compound introduces two sulfur atoms, enhancing metal-chelating capacity compared to mono-thio or oxygen-based esters (e.g., ethyl ester in ). This may improve its efficacy as a fungicide or catalyst. tert-Butyl esters (e.g., ) exhibit higher LogP values (3.52 vs. Bis(phenylmethyl) derivatives () have bulkier aromatic groups, increasing steric hindrance and thermal stability, making them suitable for polymer applications.

Synthetic Accessibility :

- Ethyl and tert-butyl esters are synthesized via esterification of preformed carbamic acids with alcohols or via Curtius-type reactions, as seen in benzothiazolecarboxylate synthesis .

- Dithiocarbamates often require thiol or disulfide intermediates, as implied by ’s use of KSCN and Br₂ in benzothiazole derivatization .

- Biological Activity: Benzofuran-based carbamates (e.g., Carbofuran) are commercial insecticides, highlighting the role of heterocyclic systems in bioactivity . The benzothiazole moiety in the target compound may similarly interact with fungal cytochrome P450 enzymes.

Q & A

Q. What are the optimized synthetic routes for preparing carbamic acid esters like dimethyldithio-2-benzothiazolyl ester?

The synthesis of carbamic acid esters often involves condensation reactions between amines or thiols and carbonyl-containing reagents. For example, 2-aminobenzenethiol can be condensed with diethyl oxalate under controlled conditions to form benzothiazolecarboxylic acid esters . Key parameters include temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (4–12 hours). Purification via High-Performance Liquid Chromatography (HPLC) is recommended to isolate high-purity products, as noted for structurally similar carbamates .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

Analytical methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times can be compared against standards .

- Spectroscopy : FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation.

- Stability Testing : Accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. For example, carbamate esters degrade rapidly in acidic conditions via hydrolysis .

Q. What safety protocols are critical when handling dimethyldithio-2-benzothiazolyl carbamic acid?

While specific toxicity data for this compound is limited, analogous carbamates (e.g., Carbendazim) show moderate toxicity (RTECS DD6500000). Recommended precautions:

- Use PPE (gloves, goggles, lab coats).

- Conduct reactions in fume hoods to avoid inhalation.

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis yield of dimethyldithio-2-benzothiazolyl ester?

The formation of byproducts, such as disulfide linkages or oxidized thiols, can reduce yields. For example:

- Thiol Oxidation : 2-Aminobenzenethiol may oxidize to disulfides if reactions are conducted in aerobic conditions. Solution: Use degassed solvents and inert atmospheres .

- Steric Hindrance : Bulky substituents on the benzothiazole ring can slow esterification. Kinetic studies using pseudo-first-order models can optimize reagent ratios .

Q. What computational methods are effective in predicting the biological activity of this carbamate?

- Molecular Docking : Tools like AutoDock Vina can simulate interactions with enzyme targets (e.g., histone deacetylases) using crystal structures from the PDB.

- QSAR Models : Leverage datasets from PubChem (e.g., CID 66566542) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers resolve contradictions in reported biological data for carbamate derivatives?

Discrepancies in enzyme inhibition assays often arise from variations in:

Q. What strategies enhance the selectivity of this compound in targeting specific enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.